molecular formula C12H18N2O7 B1666983 双环霉素 CAS No. 38129-37-2

双环霉素

货号: B1666983
CAS 编号: 38129-37-2
分子量: 302.28 g/mol
InChI 键: WOUDXEYYJPOSNE-DSRXWYFFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Antimicrobial Activity Against Multidrug-Resistant Bacteria

Bicyclomycin has shown significant bacteriostatic activity against various multidrug-resistant Gram-negative bacteria. Recent studies have demonstrated its effectiveness when used in combination with other antimicrobial agents.

Synergistic Effects

  • Combination Therapy : When combined with bacteriostatic agents like doxycycline or tetracycline, bicyclomycin enhances the lethality of these drugs against resistant strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. For instance, a study reported that the combination treatment reduced bacterial survival by 100-fold compared to either drug alone .
  • In Vivo Efficacy : In murine models, combinations of bicyclomycin with doxycycline showed superior efficacy in reducing bacterial burdens in various organs, significantly improving clinical outcomes .

Reactive Oxygen Species Generation

  • Bicyclomycin induces ROS production that contributes to its bactericidal effects. This generation of ROS is linked to the observed filamentation in bacterial cells, making it a promising candidate for clinical applications against resistant strains .

Clinical Implications and Future Directions

The resurgence of interest in bicyclomycin highlights its potential role in addressing the growing threat of antimicrobial resistance. The following points summarize its clinical implications:

  • Expanded Indications : Originally used for treating gastrointestinal infections, bicyclomycin is now being explored for systemic infections caused by resistant pathogens .
  • Engineering Derivatives : Research into the biosynthetic pathways of bicyclomycin could lead to engineered derivatives with enhanced efficacy against resistant bacteria .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on bicyclomycin's applications:

Study ReferenceKey FindingsPathogen TestedCombination UsedResults
Bicyclomycin shows good coverage against carbapenem-resistant strainsE. coli, K. pneumoniaeDoxycyclineEnhanced lethality, improved clinical scores
Induction of ROS leads to inhibited cell divisionE. coliNone (single agent)Filamentation observed
Lethal synergy with protein synthesis inhibitorsA. baumannii, K. pneumoniaeTetracycline, Rifampicin100-fold reduction in survival
Potential for engineered derivatives to combat resistanceVarious Gram-negative speciesNone (future directions)Pathway discovery could enhance efficacy

化学反应分析

双霉素会发生几种类型的化学反应:

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

Bicozamycin is unique in its selective inhibition of the Rho protein. Similar compounds include other 2,5-diketopiperazines, which also exhibit antibiotic activity. bicozamycin’s specific mechanism of action and its effectiveness against a broad spectrum of Gram-negative bacteria make it distinct .

Similar compounds include:

Bicozamycin’s unique ability to inhibit the Rho protein sets it apart from these similar compounds .

属性

CAS 编号

38129-37-2

分子式

C12H18N2O7

分子量

302.28 g/mol

IUPAC 名称

(6S)-6-hydroxy-5-methylidene-1-[(1R)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione

InChI

InChI=1S/C12H18N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h7,15-16,19-20H,1,3-5H2,2H3,(H,13,18)(H,14,17)/t7-,10?,11+,12?/m1/s1

InChI 键

WOUDXEYYJPOSNE-DSRXWYFFSA-N

SMILES

CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O

手性 SMILES

CC(CO)([C@H](C12C(=O)N[C@](C(=C)CCO1)(C(=O)N2)O)O)O

规范 SMILES

CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O

外观

Solid powder

熔点

188.0 °C

Key on ui other cas no.

38129-37-2

Pictograms

Acute Toxic

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

icozamycin
bicyclomycin
CGP 3543E
CGP 354E
FR 1881

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclomycin
Reactant of Route 2
Bicyclomycin
Reactant of Route 3
Bicyclomycin
Reactant of Route 4
Bicyclomycin
Reactant of Route 5
Bicyclomycin
Reactant of Route 6
Bicyclomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。